molecular formula C15H11BrN2O2S B2991432 3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 2101980-13-4

3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2991432
CAS No.: 2101980-13-4
M. Wt: 363.23
InChI Key: BNDOOIRDYUVUSB-UHFFFAOYSA-N
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Description

3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a complex organic compound characterized by the presence of a bromothiophene ring, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of the Cyano Group: The brominated thiophene undergoes a reaction with a suitable nitrile source, such as sodium cyanide, to introduce the cyano group.

    Coupling with Methoxyphenylamine: The intermediate product is then coupled with 2-methoxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
  • 3-(5-fluorothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
  • 3-(5-iodothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Uniqueness

3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it suitable for specific applications in materials science.

Properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-20-13-5-3-2-4-12(13)18-15(19)10(9-17)8-11-6-7-14(16)21-11/h2-8H,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDOOIRDYUVUSB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(S2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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